4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

Vue d'ensemble

Description

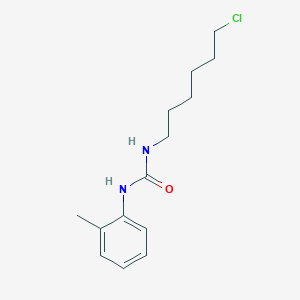

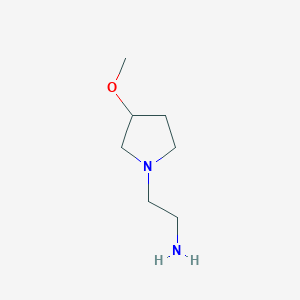

4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline, also known as FMENA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of organic synthesis and medicinal chemistry. FMENA is a nitroaniline derivative that contains a fluorine atom and a methoxyethyl group attached to the nitrogen and carbon atoms, respectively.

Applications De Recherche Scientifique

Novel Dye Intermediate and Pharmaceuticals

4-Fluoro-3-nitroaniline, a compound closely related to 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline, has been identified as a significant novel dye intermediate in the United States, with potential applications extending to pharmaceuticals, insecticides, and more dyes. The article briefly reviews the preparations of various N-substituted derivatives of this compound, highlighting its versatility and importance in different chemical sectors (Bil, 2007).

Fluorescent Probes for Biological Applications

Research on fluorescent probes has shown that derivatives of nitroaniline, such as those related to 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline, can be designed for high selectivity and resistance to biological reductants. These probes are suitable for detecting specific biological entities or processes within living cells, exemplified by the development of a metal-free and reductant-resistant imaging probe for nitroxyl (HNO) in living cells, demonstrating the compound's utility in biological imaging and diagnostics (Kawai et al., 2013).

Photophysical Studies and Fluorophores

In the field of materials science, studies on thiazole-based fluorophores containing nitro groups have revealed the influence of regioisomerism on photophysical properties. Despite expectations, nitro groups in these studies did not quench fluorescence but instead contributed to high quantum yields, indicating the potential of nitroaniline derivatives for developing new dyes and fluorophores with specific optical properties (Habenicht et al., 2015).

Nucleoside Transport Inhibition

Derivatives of 4-nitrobenzylthioinosine have been explored for their ability to inhibit nucleoside transport proteins, which are crucial for cellular nucleoside uptake and have implications in medical therapy and research. By modifying the ribose moiety with substituted benzyl groups, researchers aimed to decrease the compound's polarity, enhancing its potential for oral absorption and CNS penetration. This modification approach indicates the relevance of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline derivatives in pharmaceutical development (Tromp et al., 2004).

Propriétés

IUPAC Name |

4-fluoro-N-(2-methoxyethyl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O3/c1-15-5-4-11-8-3-2-7(10)6-9(8)12(13)14/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHIYXSNFCIUNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-Dimethylphenyl)-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2731484.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-isopentylacetamide](/img/structure/B2731491.png)

![N-(2,5-dimethoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2731494.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2731496.png)

![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2731497.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2731506.png)